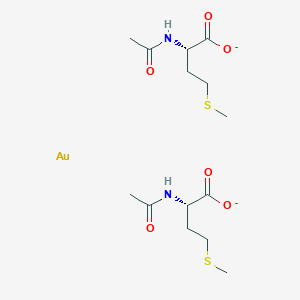

Gold acetylmethionate

Description

Acetylmethionate is derived from acetylated methionine, a sulfur-containing amino acid, which likely contributes to the compound’s stability and biological activity . For example, gold benzoate exhibits IR peaks at 1628 cm⁻¹ (C=O) and 1578 cm⁻¹ (C–O), indicative of non-chelating, monodentate binding .

Properties

CAS No. |

105883-47-4 |

|---|---|

Molecular Formula |

C21H36AuN3O9S3 |

Molecular Weight |

767.68679 |

Synonyms |

GOLD ACETYLMETHIONATE |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Gold Compounds

Gold Acetylacetonate (Dimethyl(acetylacetonate)gold(III))

- Structure: Gold(III) center coordinated to acetylacetonate (acac) ligands, forming a square-planar geometry. The acac ligand is a bidentate chelator, unlike acetylmethionate, which likely binds monodentately .

- Properties : Soluble in organic solvents (e.g., acetonitrile, chloroform) due to the hydrophobic acac ligands. Thermally stable up to 150°C, with applications in photonics and electronics .

Gold Benzoate ([Au(d2pype)₂]Cl Analogs)

- Structure: Gold(I) complexes with benzoate ligands, adopting a linear or trigonal planar geometry. Benzoate binds monodentately, as evidenced by IR spectral separation of C=O and C–O vibrations (~300 cm⁻¹) .

- Reactivity : Benzoate ligands are easily displaced by halides (e.g., Cl⁻, Br⁻) in polar solvents, a property shared with acetylmethionate derivatives .

- Key Difference: Acetylmethionate’s methionine backbone introduces sulfur donor atoms, which may stabilize gold in lower oxidation states (e.g., Au(I)) compared to benzoate’s oxygen donors .

Comparison with Functionally Similar Metal Acetylmethionates

Silver Acetylmethionate

- Application : Used as an antimicrobial agent in cosmetics (e.g., moisturizers) due to silver’s biocidal properties .

- Structure: Silver(I) coordinated to acetylmethionate, likely via sulfur and oxygen atoms. CAS No. 105883-46-3 .

- Contrast : Gold acetylmethionate is less studied for antimicrobial use but may exhibit lower cytotoxicity than silver analogs, as gold complexes often display selective toxicity toward cancer cells .

Zinc Acetylmethionate

- Application : Functions as a skin-conditioning agent in cosmetics, leveraging zinc’s role in epidermal repair and anti-inflammatory activity .

- Structure: Zinc(II) bound to acetylmethionate, with CAS No. 102868-96-2 .

- Contrast : this compound’s higher redox activity could make it unsuitable for topical applications but more relevant in therapeutic contexts (e.g., rheumatoid arthritis treatment) .

Comparative Data Table

Research Findings and Implications

- Stability: this compound’s stability in aqueous or biological environments remains uncharacterized, but sulfur coordination (as in methionine derivatives) may reduce ligand displacement compared to oxygen-donor ligands like benzoate .

- Biological Activity : Unlike silver and zinc analogs, this compound could target thioredoxin reductase, an enzyme overexpressed in cancer cells, aligning with gold’s established role in chemotherapeutics .

- Synthesis Challenges : Ligand exchange reactions (e.g., substituting acetylmethionate with halides) require polar solvents like acetonitrile, mirroring methods for gold benzoate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.